REACTION_CXSMILES
|
[OH:1]O.[NH:3]1[C:14]2[C:6](=[CH:7][CH:8]=[C:9]3[C:13]=2[CH2:12][CH2:11][CH2:10]3)[C:5](=[O:15])C1=O.[OH-].[Na+].Cl>O>[NH2:3][C:14]1[C:6]([C:5]([OH:15])=[O:1])=[CH:7][CH:8]=[C:9]2[C:13]=1[CH2:12][CH2:11][CH2:10]2 |f:2.3|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
3.8 mg
|
Type
|
reactant
|
Smiles
|
N1C(C(C2=CC=C3CCCC3=C12)=O)=O
|
Name
|
|
Quantity
|
5.03 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
97 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir the mixture at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filter the solid
|
Type
|
WASH
|
Details
|
wash with water
|
Type
|
CUSTOM
|
Details
|
dry
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2CCCC2=CC=C1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.13 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |